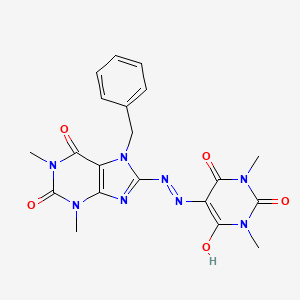
5-(2-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C20H20N8O5 and its molecular weight is 452.431. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Research has delved into the structures and synthesis methods of compounds closely related to the queried chemical, emphasizing the versatility of pyrimidine derivatives in chemical synthesis. For example, the study by da Silva et al. (2005) explores the structures of various pyrimidine derivatives, highlighting the absence of direction-specific intermolecular interactions in certain configurations and detailing the hydrogen bonding patterns within these molecules (E. T. D. da Silva et al., 2005). This research underscores the chemical diversity and the potential for creating compounds with unique properties.
Hydrogen Bonding Studies
Hydrogen bonding plays a crucial role in the stability and reactivity of chemical compounds. Beaton, Willey, and Drew (1987) conducted a study on phenylhydrazone derivatives of pyrimidine, revealing extensive hydrogen bonding that influences the compound's structural stability and interactions (H. Beaton, G. R. Willey, & M. Drew, 1987). Such insights are vital for understanding the behavior of complex molecules in various conditions.
Coordination and Catalytic Activity
The coordination ability and catalytic activity of compounds derived from barbituric acid, like arylhydrazones, have been investigated for their potential applications in catalysis and material science. Palmucci et al. (2015) explored the synthesis of CuII, CoII, and CoII/III complexes derived from arylhydrazones of barbituric acid, evaluating their catalytic performance in the peroxidative oxidation of alkanes (Jessica Palmucci et al., 2015). This research highlights the application potential of such compounds in industrial catalysis and environmental remediation.
Antimicrobial Activity
Investigations into the antimicrobial properties of pyrimidine derivatives have revealed their potential as agents against various bacterial strains. Kandhavelu et al. (2012) synthesized novel arylhydrazones and evaluated their antimicrobial activity, providing insights into the structure-activity relationships that govern their efficacy (M. Kandhavelu et al., 2012). Such studies are crucial for the development of new antibiotics and antimicrobial agents.
Propiedades
IUPAC Name |
7-benzyl-8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O5/c1-24-14-13(17(31)27(4)19(24)32)28(10-11-8-6-5-7-9-11)18(21-14)23-22-12-15(29)25(2)20(33)26(3)16(12)30/h5-9,29H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNXOVRANXJEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(N(C(=O)N(C3=O)C)C)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

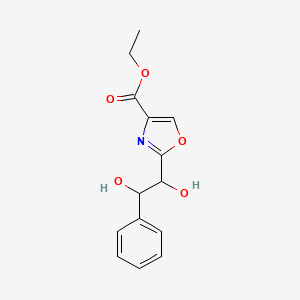
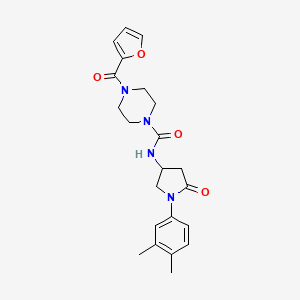
![N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2683047.png)
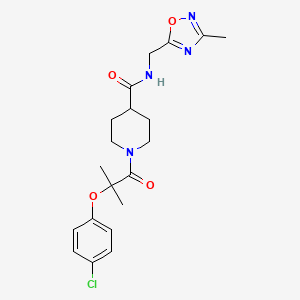
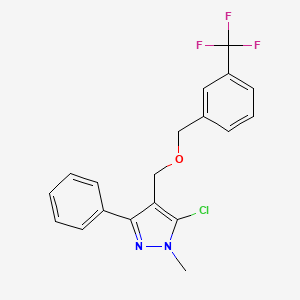
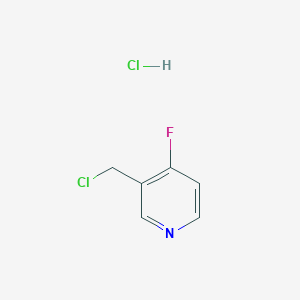
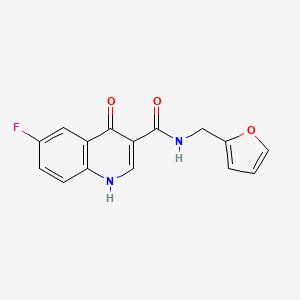
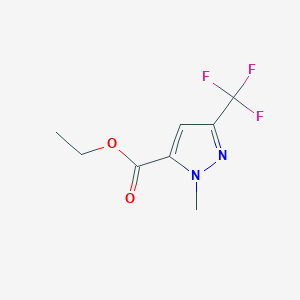
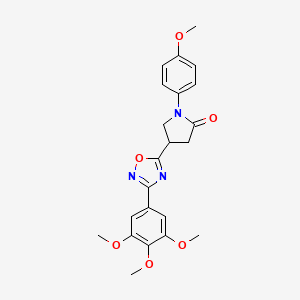
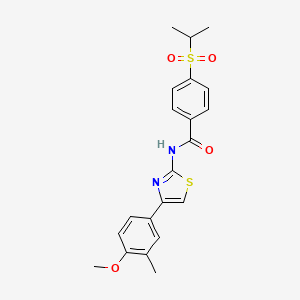
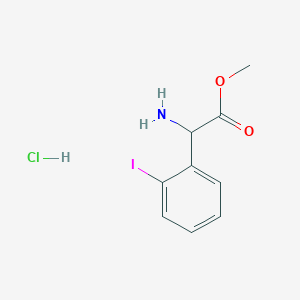
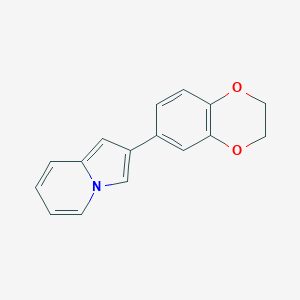
![7-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2683064.png)
![N-(2,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2683065.png)